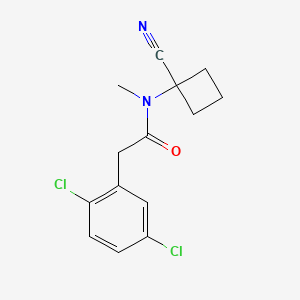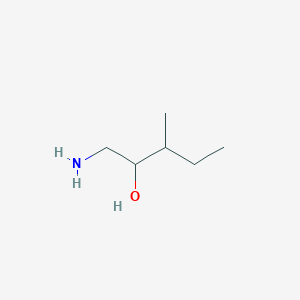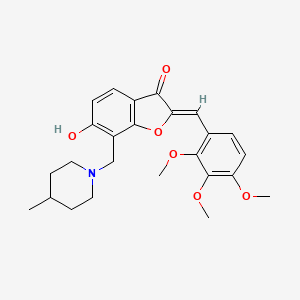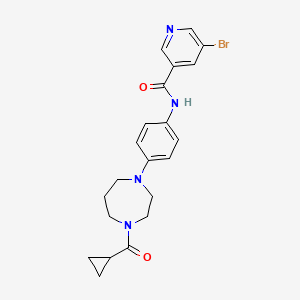
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide, also known as BNC375, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. BNC375 has been shown to have a high affinity for a specific subtype of the nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes in the central nervous system (CNS).
Scientific Research Applications
Therapeutic Applications of Nicotinamide Derivatives
Nicotinamide, a core component structurally related to the chemical , has been extensively studied for its potential therapeutic applications, including its role in neurocognitive function and as a precursor in the synthesis of anticancer agents. Nicotinamide is involved in various intra- and inter-cellular processes, suggesting its derivatives, including potentially "5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide," could have significant research applications in these areas.
Neurocognitive Function : Nicotinamide has been investigated for its neuroprotective effects across cellular, animal, and human studies, focusing on conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. It operates as a precursor of nicotinamide adenine dinucleotide (NAD+), essential for cellular energy production, which may hint at the potential neuroprotective applications of related compounds (Rennie et al., 2015).
Anticancer Research : Nicotinic acid derivatives, including nicotinamide, have shown a wide range of biological properties, making them significant in the development of anticancer drugs. The structural features and biological activities of nicotinic acid derivatives suggest that similar compounds could be explored for their anticancer potential, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Jain et al., 2020).
Safety and Toxicological Considerations
While the specific research applications of "5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide" are not detailed in the available literature, related compounds' safety and toxicological profiles are crucial in guiding their scientific applications.
- Safety Assessment of High-Dose Nicotinamide : High doses of nicotinamide have been evaluated for their safety, revealing a broad therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported, suggesting that similar compounds need thorough safety evaluations to determine their risk-to-benefit ratios in potential therapeutic applications (Knip et al., 2000).
properties
IUPAC Name |
5-bromo-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-12-16(13-23-14-17)20(27)24-18-4-6-19(7-5-18)25-8-1-9-26(11-10-25)21(28)15-2-3-15/h4-7,12-15H,1-3,8-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCBSZANHBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

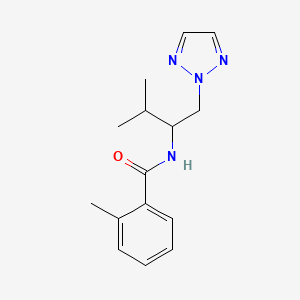
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)

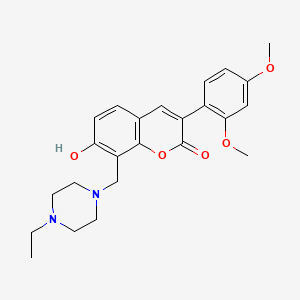
![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)
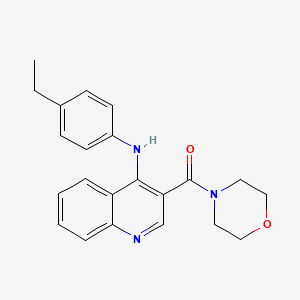

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
